N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide: is a complex organic compound characterized by its unique structural features, including a cyano group, a dimethylcyclopropyl moiety, and an indene carboxamide framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring, introduction of the cyano group, and subsequent coupling with the indene carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound could be investigated for its therapeutic potential. Its unique chemical properties may enable it to act as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, materials, and intermediates for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
- N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide
Comparison: Compared to these similar compounds, N-(1-Cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide is unique due to its indene carboxamide framework, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-7-methyl-2,3-dihydro-1H-indene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-7-8-14(13-6-4-5-12(11)13)15(20)19-17(10-18)9-16(17,2)3/h7-8H,4-6,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJNQDKGLAIDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)NC3(CC3(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.